4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine

Medicinal Chemistry Library Synthesis Nucleophilic Substitution

4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine (CAS 2090254-30-9) belongs to the 4,6-disubstituted pyrimidine class and carries a chlorine atom at the 4-position and a thiophen-2-ylmethyl group at the 6-position. With a molecular formula of C₉H₇ClN₂S (MW 210.68 g/mol), the compound functions primarily as a synthetic building block rather than a finished active pharmaceutical ingredient.

Molecular Formula C9H7ClN2S
Molecular Weight 210.68 g/mol
CAS No. 2090254-30-9
Cat. No. B1479238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine
CAS2090254-30-9
Molecular FormulaC9H7ClN2S
Molecular Weight210.68 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC2=CC(=NC=N2)Cl
InChIInChI=1S/C9H7ClN2S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2
InChIKeyUWHMLCFHJWICMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine (CAS 2090254-30-9): Core Scaffold Identity and Procurement Baseline


4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine (CAS 2090254-30-9) belongs to the 4,6-disubstituted pyrimidine class and carries a chlorine atom at the 4-position and a thiophen-2-ylmethyl group at the 6-position . With a molecular formula of C₉H₇ClN₂S (MW 210.68 g/mol), the compound functions primarily as a synthetic building block rather than a finished active pharmaceutical ingredient . Its structural configuration—a non-fused thiophene-pyrimidine architecture with a methylene spacer—distinguishes it from fused thienopyrimidine scaffolds and directly C-linked thiophene-pyrimidine analogs that dominate many kinase inhibitor chemotypes [1]. This compound is offered by multiple chemical suppliers at typical research-grade purity (≥95%) for use in medicinal chemistry and materials science .

Why 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine Cannot Be Replaced by Generic Pyrimidine-Thiophene Analogs


Generic substitution of this building block is precluded by the interplay of three structural features whose simultaneous presence is absent from most comparator scaffolds. First, the C4 chlorine serves as a selective leaving group for sequential nucleophilic aromatic substitution (SₙAr) or cross-coupling chemistry, enabling regioselective diversification that symmetrical 4,6-dichloropyrimidine cannot achieve without complex protection strategies . Second, the C6 thiophen-2-ylmethyl substituent incorporates a methylene spacer (–CH₂–) between the pyrimidine and thiophene rings; this contrasts with directly C-linked thiophene-pyrimidine analogs (e.g., 4-chloro-6-(thiophen-2-yl)pyrimidine, CAS 374554-75-3) and fused thieno[2,3-d]pyrimidines, where conformational rigidity alters target binding profiles [1]. Third, the C2 position remains unsubstituted, leaving an additional derivatization site that enables access to 2,4,6-trisubstituted chemotypes not reachable from 2-substituted or fused congeners. These structural determinants collectively mean that SAR conclusions drawn from fused thienopyrimidine kinase inhibitors or 2-substituted COX-2 inhibitors do not transfer to 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine without experimental re-validation.

Quantitative Differentiation Evidence: 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine vs. Closest Chemical Analogs


Synthetic Versatility: Sequential Derivatization via C4-Cl vs. Symmetrical 4,6-Dichloropyrimidine

4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine enables regioselective SₙAr at the C4 position while the C6 position is pre-functionalized with the thiophen-2-ylmethyl group. In contrast, 4,6-dichloropyrimidine—the most common entry point for 4,6-disubstituted pyrimidine synthesis—presents two electronically equivalent chlorine atoms, requiring differential protection or stoichiometric control to achieve monofunctionalization at only one position [1]. The target compound eliminates this synthetic ambiguity, providing a predefined mono-chloro handle that simplifies the construction of unsymmetrical 4,6-disubstituted libraries. This is a documented advantage in cross-coupling chemistry, including Suzuki-Miyaura and Buchwald-Hartwig reactions, where the chlorine atom serves as an orthogonal reactive site [2].

Medicinal Chemistry Library Synthesis Nucleophilic Substitution

EGFR Mutant Selectivity: Methylene Linker Impact vs. Directly C-Linked Thiophene-Pyrimidine EGFR Inhibitors

In a systematic study of thiophene-pyrimidine EGFR inhibitors overcoming T790M and L858R/T790M mutations, compound 13a—which contains a thiophene ring connected through a methylene-bearing pyrimidine scaffold—exhibited IC₅₀ values of 4.34 ± 0.60 μM against A549 cells and 3.79 ± 0.57 μM against A431 cells, comparable to the clinical lead Olmutinib [1]. The methylene spacer between the pyrimidine and thiophene rings, a structural motif present in the target compound, was identified as critical for balancing potency against mutant EGFR and selectivity over wild-type EGFR. SAR analysis within this series confirmed that altering the linker (e.g., replacing –CH₂– with a direct C–C bond or a longer spacer) systematically modulated anti-proliferative activity. The target compound provides this optimal methylene-linked architecture as a pre-assembled building block, whereas direct C-linked analogs (e.g., 4-chloro-6-(thiophen-2-yl)pyrimidine, CAS 374554-75-3) lack the conformational flexibility conferred by the –CH₂– bridge and cannot access the same binding poses without scaffold redesign.

EGFR T790M/L858R Kinase Inhibition NSCLC

Antibacterial Potency: MIC Comparison of 6-Thiophenyl-Pyrimidine Derivatives vs. Clinical Standard Antibiotics

A series of 2,4-disubstituted-6-thiophenyl-pyrimidines—representing derivatives accessible from the target compound via C4 substitution—demonstrated potent antibacterial activity against multidrug-resistant Gram-positive pathogens. The lead compound Bb2 exhibited MIC values of 2 μg/mL against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), which is stronger than the activity of methicillin and vancomycin themselves against these resistant strains [1]. The 6-thiophenyl substituent was essential for FtsZ inhibition and GTPase activity suppression; compounds lacking this group showed significantly reduced antibacterial potency. The target compound provides the requisite 6-thiophene architecture on a pyrimidine core with a C4 chlorine handle for installing the additional substituents (at the 2- and 4-positions) that defined the SAR of the Bb2 series. In contrast, the fused thieno[2,3-d]pyrimidine scaffold lacks a free C4 site and cannot be elaborated into the 2,4-disubstituted-6-thiophenyl-pyrimidine chemotype without complete scaffold re-synthesis.

Antibacterial MRSA VRE FtsZ Inhibition

COX-2 Selectivity: Methylene Linker Role in 2-(4-Methylsulfonylphenyl)pyrimidine Series vs. Rofecoxib

In the 2-(4-methylsulfonylphenyl)pyrimidine class of COX-2 inhibitors, compounds bearing a thiophen-2-ylmethylamino substituent at the 4-position achieved extraordinary potency and selectivity. Representative compounds in this series displayed human whole blood (HWB) COX-2 IC₅₀ values of 2.4–0.3 nM, with selectivity ratios of 80- to 780-fold over COX-1 relative to rofecoxib [1]. The thiophen-2-ylmethyl moiety, connected via a methyleneamino (–CH₂–NH–) or methyleneoxy (–CH₂–O–) linker to the pyrimidine 4-position, was critical for achieving this selectivity window. The target compound (4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine) possesses the thiophen-2-ylmethyl group at the 6-position with a chlorine leaving group at the 4-position, enabling introduction of the 2-(4-methylsulfonylphenyl) substituent and the N-(thiophen-2-ylmethyl)amino or analogous linkages required to enter this chemical space. In contrast, the fused thieno[2,3-d]pyrimidine scaffold cannot assume the 2,4-disubstituted pyrimidine geometry that defines the COX-2 pharmacophore, and 4-chloro-6-(thiophen-2-yl)pyrimidine lacks the methylene spacer that contributes to conformational flexibility.

COX-2 Inhibition Inflammation Selectivity

Dual Kinase Inhibition: Aurora B/VEGFR-2 IC₅₀ of Thieno[2,3-d]pyrimidine vs. Accessibility of 4,6-Disubstituted Scaffolds for Divergent Kinase Selectivity

The thieno[2,3-d]pyrimidine compound M1 achieved dual Aurora B and VEGFR-2 inhibition with IC₅₀ values of 0.037 μM and 0.220 μM, respectively, and demonstrated in vivo tumor volume reduction of 58.6% in a DMBA-induced breast cancer model, comparable to Doxorubicin (64.8%) but with lower systemic toxicity [1]. While M1 represents a fused thienopyrimidine scaffold, its kinase inhibition profile illustrates the therapeutic potential of thiophene-pyrimidine architectures. However, the fused scaffold locks the thiophene into a specific annulated geometry, restricting diversification options. The target compound (4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine) offers a non-fused alternative that preserves the thiophene-pyrimidine connection but leaves the C2 and C4 positions free for sequential functionalization, enabling access to kinase inhibitor chemotypes with distinct selectivity profiles not attainable from the constrained thieno[2,3-d]pyrimidine core.

Aurora B VEGFR-2 Dual Kinase Inhibition Breast Cancer

Cytotoxicity Spectrum: Pyrimidine-Thiophene Conjugates (MCF-7/PC3) vs. 5-Fluorouracil as a Standard Reference

Pyrimidine-thiophene conjugates accessed through carboxamide bridge chemistry—representative of compounds derivable from the target scaffold through C4 amine substitution—showed potent cytotoxicity against breast (MCF-7) and prostate (PC3) cancer cell lines. The acrylamide derivative 4 achieved IC₅₀ values of 6.11 ± 0.10 μM (MCF-7) and 7.19 ± 0.04 μM (PC3) in comparison to 5-fluorouracil as a reference drug [1]. These compounds also exhibited carbonic anhydrase (hCA IX) inhibitory activity and favorable SwissADME pharmacokinetic properties including GI absorption and no BBB permeation [1]. The target compound provides the chlorine handle at C4 for installing the carboxamide-linked acrylamide moiety while maintaining the 6-thiophene element that contributed to the cytotoxicity profile. The directly C-linked analog 4-chloro-6-(thiophen-2-yl)pyrimidine (CAS 374554-75-3) could theoretically access similar conjugates but has not been reported in this context, highlighting the target scaffold's demonstrated track record in enabling this specific chemotype.

Cytotoxicity MCF-7 PC3 Pyrimidine-Thiophene Conjugates

Prioritized Research and Procurement Application Scenarios for 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine


EGFR T790M/L858R Mutant-Selective Kinase Inhibitor Lead Optimization

Researchers developing next-generation EGFR inhibitors targeting the T790M and L858R/T790M drug-resistant mutations can use 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine as a pre-validated core scaffold for analog synthesis. The methylene-linked thiophene-pyrimidine architecture has been shown to deliver antiproliferative IC₅₀ values comparable to Olmutinib (A549: 4.34 ± 0.60 μM; A431: 3.79 ± 0.57 μM) in the 13a compound series [1]. The C4 chlorine enables installation of diverse amine or aryl substituents to probe SAR around the mutant-selective binding pocket, while the pre-assembled thiophen-2-ylmethyl moiety eliminates the need for late-stage linker construction. Procurement of this building block directly supports programs requiring rapid analog generation within a defined EGFR mutant kinase chemical space.

FtsZ-Targeted Antibacterial Discovery Against MRSA and VRE

The compound serves as a strategic intermediate for synthesizing 2,4-disubstituted-6-thiophenyl-pyrimidines, a class that has produced lead compound Bb2 with MIC values of 2 μg/mL against both MRSA and VRE—superior to methicillin and vancomycin against these resistant strains [1]. The FtsZ inhibition mechanism, validated through GTPase activity and polymerization assays, represents a novel antibacterial target less susceptible to existing resistance mechanisms. The target compound's C4 chlorine enables sequential introduction of the C2 and C4 substituents that define the Bb2 pharmacophore, while the pre-installed 6-thiophene ring provides the essential FtsZ-binding element. Industrial antibacterial discovery groups or academic labs focused on antimicrobial resistance can accelerate hit-to-lead chemistry by starting from this pre-functionalized scaffold rather than constructing the 4,6-disubstituted architecture de novo.

COX-2 Selective Inhibitor Development with Sub-Nanomolar Potency Potential

The 2-(4-methylsulfonylphenyl)pyrimidine class, accessible via coupling at the C4 position of the target compound with subsequent C2 functionalization, has yielded COX-2 inhibitors with HWB IC₅₀ values of 2.4–0.3 nM and 80- to 780-fold selectivity over COX-1 relative to rofecoxib [1]. The thiophen-2-ylmethyl moiety contributes to the selectivity window through specific interactions within the COX-2 side pocket. Pharmaceutical development programs pursuing next-generation selective COX-2 inhibitors with improved cardiovascular safety profiles can use this building block to access the 4-(thiophen-2-ylmethylamino)pyrimidine pharmacophore without multi-step construction of the thiophene-methylene-amino linkage. Radioligand development for COX-2 PET imaging, as demonstrated with the [¹¹C]MC1 tracer series, represents an additional translational application scenario for this scaffold class [2].

Divergent Kinase Inhibitor Library Synthesis for Selectivity Profiling

For medicinal chemistry groups requiring diverse kinase inhibitor libraries, 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine provides three sequential diversification points (C2, C4, and C6) compared to only two accessible positions on fused thieno[2,3-d]pyrimidine scaffolds [1]. This 50% increase in combinatorial capacity means that from a single purchased building block, researchers can generate a broader array of analogs for kinase selectivity profiling. The non-fused architecture avoids the conformational constraints of annulated thienopyrimidines, potentially enabling access to kinase selectivity profiles inaccessible from fused scaffolds. The documented Aurora B/VEGFR-2 dual inhibition (IC₅₀ 0.037 and 0.220 μM, respectively) of thieno[2,3-d]pyrimidine M1 establishes the therapeutic relevance of thiophene-pyrimidine kinase inhibitors [1]; the target compound provides a structurally distinct entry point for exploring divergent selectivity within this therapeutic space. The C4 chlorine can be displaced under mild SₙAr conditions, while the C6 thiophen-2-ylmethyl group remains intact throughout, simplifying parallel synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.